Lubiprostone

Description

Systematic Nomenclature and Molecular Formula

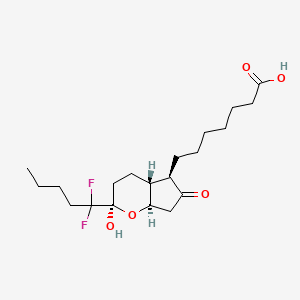

Lubiprostone is a synthetic bicyclic fatty acid derivative with the molecular formula C₂₀H₃₂F₂O₅ and a molecular weight of 390.46 g/mol . Its systematic name reflects its structural relationship to prostaglandin E1 (PGE1), with modifications including a 1,1-difluoropentyl group and a hydroxylated bicyclic framework. The compound’s systematic nomenclature classifies it as a prostone, a subclass of prostanoic acid derivatives characterized by a cyclopentane ring fused to a tetrahydropyran moiety.

The molecular formula is corroborated by multiple analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the presence of 20 carbon atoms, 32 hydrogen atoms, 2 fluorine atoms, and 5 oxygen atoms. This compound’s crystalline structure and solubility profile—high solubility in dimethyl sulfoxide (DMSO) and ethanol but low solubility in water—further validate its hydrophobic nature.

IUPAC Name and Stereochemical Configuration

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[e]pyran-5-yl]heptanoic acid . This nomenclature specifies:

- Stereochemistry : Four chiral centers with R configurations at positions 2, 4a, 5, and 7a, critical for biological activity.

- Functional groups : A hydroxyl group at C2, a ketone at C6, and a carboxylic acid terminus.

- Substituents : A 1,1-difluoropentyl chain at C2 and a heptanoic acid side chain at C5.

The stereochemical integrity of this compound is essential for its chloride channel-activating properties. X-ray crystallography and optical rotation studies ([α]ᴅ = -52.0 to -56.0° in tetrahydrofuran) confirm the R configurations at all chiral centers.

SMILES Notation and InChI Key Representation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:

CCCCC(F)(F)[C@]1(O)O[C@@H]2[C@@H](CC(=O)[C@H]2CCCCCCC(=O)O)CC1.

The International Chemical Identifier (InChI) Key, a hashed representation of its molecular structure, is:

WGFOBBZOWHGYQH-MXHNKVEKSA-N.

These identifiers facilitate precise chemical database queries and computational modeling. The SMILES string emphasizes the bicyclic core, fluorinated side chain, and carboxylic acid group, while the InChI Key encodes stereochemical and connectivity data.

CAS Registry Numbers and Regulatory Identifiers

This compound is associated with two CAS Registry Numbers:

| Regulatory Identifier | Value | Source |

|---|---|---|

| DrugBank ID | DB01046 | |

| ChEMBL ID | CHEMBL1201134 | |

| UNII | 7662KG2R6K | |

| European Community (EC) Number | 603-977-7 | |

| RXCUI | 623033 |

These identifiers are critical for regulatory compliance, pharmacovigilance, and interoperability across chemical databases. For instance, the DrugBank entry (DB01046) links this compound to its therapeutic targets, while the UNII (7662KG2R6K) standardizes its identity in FDA submissions.

Propriétés

IUPAC Name |

7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFOBBZOWHGYQH-MXHNKVEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861338 | |

| Record name | Amitiza | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Lubiprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

333963-40-9, 136790-76-6 | |

| Record name | Amitiza | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333963-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lubiprostone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lubiprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitiza | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUBIPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Lubiprostone implique plusieurs étapes clés, notamment la réduction, l'oxydation et l'hydrolyse. Les composés initiaux subissent une réduction pour former des produits intermédiaires, qui sont ensuite oxydés et hydrolysés pour obtenir le composé cible . Le processus est conçu pour être reproductible, facile à utiliser et rentable, ce qui le rend approprié pour la production industrielle .

Méthodes de production industrielle

La production industrielle du this compound vise à obtenir une pureté et un rendement élevés. Le processus implique l'utilisation d'agents oxydants spécifiques tels que le chlorochromate de pyridinium et l'oxalyl chlorure-méthylsulfoxyde . Ces réactifs assurent la conversion efficace des intermédiaires en produit final, ce qui donne un this compound de haute pureté adapté à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Key Synthetic Steps

-

Intermediate III Synthesis :

Metabolic Reactions

This compound undergoes rapid, non-CYP450-mediated biotransformation in the gastrointestinal tract:

Metabolic Pathways

-

M3 Formation :

Degradation and Stability

This compound degrades under specific conditions, forming related substances detectable via HPLC:

Identified Degradation Products

-

Analytical Method :

Reactivity with Biological Targets

This compound’s pharmacological activity stems from chloride channel activation:

Mechanism of Action

| Target | Reaction | Outcome |

|---|---|---|

| ClC-2 channels | Chloride ion efflux via apical membrane | Luminal fluid secretion (softened stool) |

| CFTR channels | EP4 receptor-mediated activation | Enhanced intestinal motility |

-

Kinetics :

Drug-Drug Interaction Profile

This compound exhibits minimal pharmacokinetic interactions due to non-CYP450 metabolism:

| Enzyme System | Interaction Potential | Evidence |

|---|---|---|

| CYP3A4/2D6/2C9 | No inhibition | In vitro microsomal studies |

| P-glycoprotein | No significant effect | Lack of transporter affinity |

Applications De Recherche Scientifique

Chronic Constipation

Lubiprostone is FDA-approved for the treatment of chronic idiopathic constipation (CIC) and opioid-induced constipation (OIC). Clinical trials have demonstrated significant improvements in bowel movement frequency and overall symptom relief:

- Clinical Trial Data : In a randomized controlled trial involving 129 patients with CIC, this compound significantly increased spontaneous bowel movements compared to placebo, with a dose-dependent response observed .

| Study | Sample Size | Treatment | Duration | Results |

|---|---|---|---|---|

| Johanson et al. (2008) | 129 | This compound 12/24/36 µg vs. placebo | 3 weeks | Increased bowel movements; better symptom relief |

| Drossman et al. (2009) | 1171 | This compound 8 µg vs. placebo | 12 weeks | Significant improvement in overall response rates |

Irritable Bowel Syndrome with Constipation (IBS-C)

This compound has shown efficacy in treating IBS-C, improving gastrointestinal symptoms such as abdominal pain and bloating:

- Phase II Studies : A study involving 195 patients indicated that this compound significantly reduced abdominal discomfort and bloating compared to placebo .

| Study | Sample Size | Treatment | Duration | Results |

|---|---|---|---|---|

| Johanson et al. (2008) | 195 | This compound 8/16/24 µg vs. placebo | 3 months | Reduced abdominal pain; improved stool consistency |

Other Potential Applications

Recent studies suggest that this compound may have broader applications beyond constipation:

- Cystic Fibrosis : Research indicates that this compound can enhance mucin secretion in cystic fibrosis patients, potentially improving intestinal health .

- NSAID-Induced Enteropathy : Animal studies have shown that this compound may protect against intestinal damage caused by nonsteroidal anti-inflammatory drugs .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. Common side effects include nausea and diarrhea, which are dose-dependent . The incidence of adverse events was similar between this compound and placebo groups in several studies, reinforcing its favorable safety profile .

Case Study: Efficacy in Refractory Constipation

A case series involving patients with refractory constipation reported significant improvements in bowel frequency and quality of life after initiating treatment with this compound at a dose of 24 µg twice daily. Patients experienced an average increase of three bowel movements per week, along with reduced straining and improved stool consistency.

Case Study: IBS-C Management

In a cohort study of IBS-C patients treated with this compound, over 60% reported substantial relief from abdominal pain within the first month of treatment. This aligns with findings from clinical trials highlighting the medication's effectiveness in managing IBS symptoms .

Mécanisme D'action

Lubiprostone exerts its effects by specifically activating ClC-2 chloride channels located on the apical side of gastrointestinal epithelial cells . This activation promotes the secretion of a chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . The mechanism is independent of protein kinase A action .

Comparaison Avec Des Composés Similaires

Mechanism of Action :

Efficacy Highlights :

- In OIC, lubiprostone 24 µg twice daily (BID) increased SBM responders (27.1% vs. 18.9% placebo; P=0.030) and reduced median time to first SBM (23.5 vs. 37.7 hours; P=0.004) .

- For IBS-C, this compound 8 µg BID improved abdominal pain and stool consistency more than placebo (P<0.001) .

Comparison with Similar Compounds

This compound vs. Linaclotide

Mechanism :

Efficacy :

- Epithelial Barrier Repair : this compound restored transepithelial resistance in damaged jejunum (P<0.05), while linaclotide was ineffective .

- Pain Relief : Linaclotide significantly reduces abdominal pain in IBS-C (P<0.001), whereas this compound’s pain improvement is secondary to constipation relief .

Key Trials :

This compound vs. Elobixibat

Mechanism :

Efficacy :

Real-World Data :

This compound vs. Osmotic Laxatives (PEG, Lactulose)

Efficacy :

This compound vs. Stimulant Laxatives (e.g., Sennoside)

Activité Biologique

Lubiprostone is a medication primarily used for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by case studies and research findings.

This compound is a selective activator of the chloride channel 2 (ClC-2) located on the apical membrane of intestinal epithelial cells. By activating these channels, this compound facilitates the efflux of chloride ions into the intestinal lumen, which is followed by sodium ions to maintain electrochemical neutrality. This process leads to increased water secretion into the intestinal lumen, enhancing intestinal fluid volume and promoting bowel motility .

Key Mechanisms:

- Activation of ClC-2 Channels: Promotes chloride efflux and subsequent sodium efflux.

- Water Secretion: Water follows the osmotic gradient created by ion movement, aiding in stool passage.

- No Direct Stimulation of Smooth Muscle: this compound does not stimulate gastrointestinal smooth muscle directly, differentiating its action from other laxatives .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and metabolism:

- Absorption: After oral administration, peak plasma concentrations occur approximately 1.14 hours post-dose.

- Metabolism: this compound is metabolized in the gastrointestinal tract via carbonyl reductase, without involvement from the cytochrome P450 system. The active metabolite M3 is formed but constitutes less than 10% of the administered dose .

- Elimination: About 60% of radio-labeled this compound is excreted in urine within 24 hours, with a half-life ranging from 0.9 to 1.4 hours .

Clinical Efficacy

Numerous clinical trials have demonstrated the effectiveness of this compound in treating chronic constipation and IBS-C.

Case Studies and Clinical Trials

-

Chronic Constipation Treatment:

- A randomized study involving 418 patients showed significant improvement in spontaneous bowel movement (SBM) frequency in those treated with this compound compared to placebo (mean increase of 1.5 SBMs per week at week 8) .

- The treatment was well-tolerated with a similar incidence of adverse events compared to placebo.

-

IBS-C Treatment:

- In two phase-3 trials involving 1171 patients, this compound (8 mcg twice daily) resulted in a significantly higher percentage of overall symptom relief compared to placebo (17.9% vs. 10.1%, P=0.001) .

- Secondary endpoints such as abdominal pain relief and bloating also showed significant improvements in patients receiving this compound.

Safety Profile

This compound has a favorable safety profile, with most adverse effects being mild to moderate:

- Common Side Effects: Nausea, diarrhea, and abdominal pain are frequently reported but generally resolve with continued use.

- Serious Adverse Events: Rarely reported; however, monitoring for dehydration due to diarrhea is recommended .

Summary Table: Clinical Findings on this compound

| Study Type | Population Size | Treatment Duration | Primary Endpoint | Result |

|---|---|---|---|---|

| Chronic Constipation | 418 | 8 weeks | SBM frequency | Significant improvement (P<0.001) |

| IBS-C | 1171 | 12 weeks | Overall symptom relief | Higher response rate (17.9% vs. 10.1%) |

Q & A

Q. What are the primary mechanisms of action of lubiprostone in gastrointestinal disorders, and how can these be experimentally validated?

this compound activates type 2 chloride channels (ClC-2) in intestinal epithelial cells, promoting fluid secretion and motility. To validate this, in vitro models (e.g., human colonic cell lines) can measure chloride ion flux via electrophysiological assays or fluorescence-based methods. In vivo rodent models with induced constipation or irritable bowel syndrome (IBS) can assess motility changes post-administration. Dose-response studies and selective ClC-2 inhibitor controls are critical to confirm specificity .

Q. How do clinical trials design protocols to evaluate this compound’s efficacy in chronic idiopathic constipation (CIC) and IBS with constipation (IBS-C)?

Randomized controlled trials (RCTs) for this compound typically use the FDA composite endpoint (e.g., improvement in spontaneous bowel movements [SBMs], pain reduction). For example, a 12-week RCT might randomize patients to this compound (24 µg BID for CIC; 8 µg BID for IBS-C) or placebo, with stratification by baseline SBM frequency. Outcomes are analyzed using ANCOVA or van Elteren tests to adjust for covariates like baseline severity .

Q. What are the most common adverse events (AEs) associated with this compound, and how are these systematically reported in trials?

Nausea (11.4–31.1% incidence) is the most frequent AE, followed by diarrhea and vomiting. Trials use standardized AE coding (e.g., MedDRA terms) and severity grading (mild/moderate/severe). Pooled analyses of RCTs and long-term extension studies stratify AE rates by dose and indication, with Fisher’s exact tests comparing this compound and placebo groups .

Advanced Research Questions

Q. How do pharmacokinetic (PK) challenges in this compound studies affect data interpretation, particularly for its metabolite M3?

this compound’s rapid hydrolysis to M3 complicates PK analysis. Studies often focus on M3’s AUC (area under the curve), Cmax, and half-life instead of parent drug concentrations. For example, Study 304 quantified M3 using LC-MS/MS and reported limited quantifiable this compound data. Researchers must validate metabolite stability and ensure assays detect M3 at low thresholds (e.g., pg/mL) .

Q. What methodological discrepancies exist in meta-analyses of this compound trials, and how can these be resolved?

Variations in endpoints (e.g., SBM frequency vs. composite outcomes) and dosing protocols (e.g., 24 µg vs. 8 µg BID) create heterogeneity. A systematic review should use PRISMA guidelines to standardize inclusion criteria, subgroup by indication, and apply random-effects models to account for variability. Sensitivity analyses can exclude studies with high risk of bias (e.g., open-label extensions) .

Q. How do formulation differences (e.g., capsule vs. sprinkle) impact this compound’s bioequivalence and clinical outcomes?

Bioequivalence studies require crossover designs comparing AUC and Cmax of M3 between formulations. For instance, a study found capsule and sprinkle formulations were not biologically similar, with van Elteren tests showing statistical differences in efficacy (e.g., SBM response rates). Researchers must justify formulation choices in protocols and account for bioavailability variations in dose-response analyses .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on this compound’s efficacy in opioid-induced constipation (OIC)?

Contradictions arise from differing endpoints (e.g., SBMs vs. patient-reported discomfort). A 2020 meta-analysis resolved this by synthesizing qualitative data (e.g., symptom diaries) alongside quantitative SBM rates. Mixed-methods approaches, such as triangulating RCT data with patient surveys, enhance validity .

Q. What statistical methods are optimal for analyzing this compound’s long-term safety profile across indications?

Pooled safety analyses use Cox proportional hazards models to compare AE incidence over time. For example, Cryer et al. (2019) stratified nausea rates by treatment duration and dose, finding higher rates in CIC studies (24 µg BID). Kaplan-Meier curves can visualize time-to-first AE, while logistic regression adjusts for confounders like age and comorbidities .

Methodological Best Practices

Table 1: Key Considerations for this compound Clinical Trials

| Aspect | Recommendation | Reference |

|---|---|---|

| Endpoint Selection | Use FDA composite endpoints (pain + SBM) for IBS-C | |

| AE Reporting | Stratify by severity and causality (drug vs. placebo) | |

| PK Analysis | Focus on M3 metabolite with validated LC-MS/MS | |

| Statistical Models | ANCOVA for continuous outcomes; van Elteren for stratified data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.